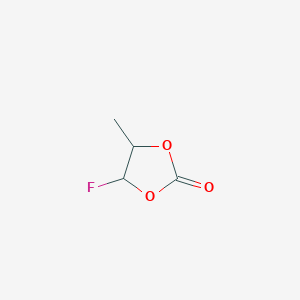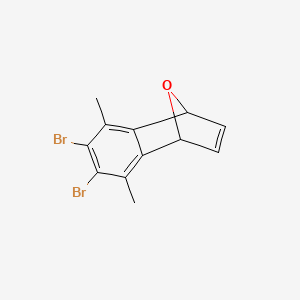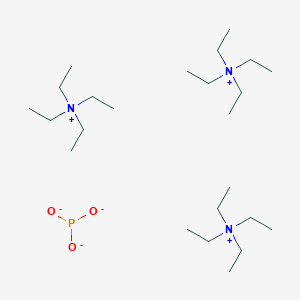
Hexanoic acid, 4-oxo-2-(1-oxopropyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexanoic acid, 4-oxo-2-(1-oxopropyl)-, methyl ester is an organic compound with a complex structure It is a derivative of hexanoic acid, featuring additional oxo and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 4-oxo-2-(1-oxopropyl)-, methyl ester typically involves multi-step organic reactions. One common method includes the esterification of hexanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to increase yield and purity. Techniques such as continuous flow reactors and advanced separation methods are employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Hexanoic acid, 4-oxo-2-(1-oxopropyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Forms new esters or amides.
Applications De Recherche Scientifique
Hexanoic acid, 4-oxo-2-(1-oxopropyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism by which hexanoic acid, 4-oxo-2-(1-oxopropyl)-, methyl ester exerts its effects involves interactions with specific molecular targets. The oxo and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentanoic acid, 4-oxo-, methyl ester: A similar compound with one less carbon in the chain.
Butanoic acid, 4-oxo-, methyl ester: Another related compound with a shorter carbon chain.
Uniqueness
Hexanoic acid, 4-oxo-2-(1-oxopropyl)-, methyl ester is unique due to its specific structure, which imparts distinct chemical and physical properties. Its longer carbon chain and additional functional groups make it more versatile in various applications compared to its shorter-chain analogs.
Propriétés
Numéro CAS |
113277-47-7 |
|---|---|
Formule moléculaire |
C10H16O4 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
methyl 4-oxo-2-propanoylhexanoate |
InChI |
InChI=1S/C10H16O4/c1-4-7(11)6-8(9(12)5-2)10(13)14-3/h8H,4-6H2,1-3H3 |
Clé InChI |
UFYYAMGZCXXJQP-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CC(C(=O)CC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pentanoic acid, 5-[(4-nitrophenyl)amino]-](/img/structure/B14302071.png)
![1-[2-(2,2,6,6-Tetramethylpiperidin-1-yl)propyl]-1H-indole-2,3-dione](/img/structure/B14302073.png)


![2-{2-[(2-Hexyldecyl)oxy]ethoxy}ethan-1-ol](/img/structure/B14302092.png)


![1,2-Propanedione, 1-[4-(acetyloxy)phenyl]-](/img/structure/B14302123.png)

![N,N'-(Hexane-1,6-diyl)bis[3-bromo-2,2-bis(bromomethyl)propanamide]](/img/structure/B14302132.png)




